1-(2-Phenylethenyl)benzotriazole
Description
Historical Development and Significance of Benzotriazole (B28993) Chemistry
The journey of benzotriazole from a laboratory curiosity to an indispensable synthetic auxiliary is a testament to the continuous evolution of organic chemistry. Initially prepared in the late 19th century, its synthetic potential was not fully realized until the latter half of the 20th century. The pioneering work of Professor Alan R. Katritzky and his research group in the 1980s was instrumental in establishing benzotriazole as a versatile tool in the synthetic chemist's arsenal. acs.orglupinepublishers.com Their systematic exploration of its reactivity unveiled a wide array of applications, transforming it from a simple heterocyclic compound into a powerful "synthetic auxiliary." acs.orglupinepublishers.com This pivotal research demonstrated that the benzotriazole group could be easily introduced into a molecule, facilitate a desired transformation, and then be readily removed, a concept that has had a profound impact on the design of synthetic routes. acs.orglupinepublishers.com
The significance of benzotriazole chemistry lies in its ability to provide mild and efficient solutions to synthetic challenges that were previously difficult to overcome. Its applications span a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, the synthesis of various heterocyclic systems, and the functionalization of complex molecules. acs.orglupinepublishers.comnih.gov The development of benzotriazole-mediated methodologies has streamlined the synthesis of numerous pharmacologically important compounds, highlighting its enduring importance in medicinal chemistry. nih.gov
Role of Benzotriazole as a Synthetic Auxiliary and Leaving Group in Organic Transformations
The utility of benzotriazole in organic synthesis is largely attributed to its dual role as both a synthetic auxiliary and an excellent leaving group. acs.orglupinepublishers.comnih.gov As a synthetic auxiliary, the benzotriazole moiety can be strategically introduced into a substrate to activate it towards a specific reaction. This activation often stems from the ability of the benzotriazolyl group to stabilize adjacent carbanions or to act as a potent electrophilic partner.
A key feature of benzotriazole is its ability to function as a "chemical chameleon." The benzotriazolyl anion is a good nucleophile, readily participating in substitution reactions to form N-substituted benzotriazoles. acs.orglupinepublishers.com Conversely, the benzotriazole moiety in these N-substituted derivatives can act as an exceptional leaving group, readily displaced by a wide range of nucleophiles. This departure is driven by the formation of the stable, aromatic benzotriazolyl anion. This "introduce-activate-depart" strategy has been successfully employed in a vast number of synthetic transformations. acs.orglupinepublishers.com
Overview of 1-Substituted Benzotriazole Derivatives in Contemporary Organic Synthesis
The substitution at the N-1 position of the benzotriazole ring gives rise to a diverse class of derivatives with a broad spectrum of applications in modern organic synthesis. rsc.orgacs.org These 1-substituted benzotriazoles serve as stable, easily handled precursors for a variety of reactive intermediates.
For instance, 1-acylbenzotriazoles are excellent acylating agents for amines, alcohols, and other nucleophiles, offering a milder alternative to acid chlorides and anhydrides. ijariie.com Similarly, N-alkylated benzotriazoles have found extensive use in the introduction of alkyl groups. ijariie.com The reactivity of the substituent at the 1-position can be finely tuned by the electronic properties of the benzotriazole ring and any additional substituents on the benzene (B151609) ring.
The focus of this article, 1-(2-Phenylethenyl)benzotriazole , falls under the category of 1-vinylbenzotriazoles. These compounds are of particular interest as they can undergo a variety of transformations, including cycloadditions and pyrolytic rearrangements, to generate complex heterocyclic structures. The photochemical and thermal reactivity of 1-vinylbenzotriazoles has been a subject of investigation, leading to novel routes for the synthesis of indoles and other fused heterocyclic systems. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(2-phenylethenyl)benzotriazole |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H |
InChI Key |
KPKDVQRPXRDPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Phenylethenyl Benzotriazole
Direct N-Vinylation Strategies
Direct N-vinylation methods focus on creating the bond between the nitrogen of the benzotriazole (B28993) ring and the vinyl group in a single key step. These approaches can be broadly categorized into condensation reactions and transition metal-catalyzed processes.
Condensation Reactions with Phenylethenyl Precursors
One potential direct route involves the condensation of benzotriazole with a suitable phenylethenyl precursor, such as phenylacetaldehyde. This type of reaction typically proceeds through the formation of an intermediate, which then undergoes elimination to yield the final product. For instance, a general synthesis of N-styrylamides has been described where an amide, phenylacetaldehyde, and benzotriazole condense to form an N-(1-benzotriazol-1-yl-2-phenylethyl)amide intermediate. Subsequent elimination of the benzotriazole molecule affords the N-styrylamide. guidechem.com A similar strategy could theoretically be adapted for the direct synthesis of 1-(2-phenylethenyl)benzotriazole.
Transition Metal-Catalyzed N-Vinylation Approaches
Transition metal catalysis offers a powerful tool for the formation of carbon-nitrogen bonds, including the N-vinylation of heterocycles like benzotriazole. Copper-catalyzed reactions have shown promise in this area. For example, the synthesis of 1-vinyl/arylbenzotriazole 3-oxides has been achieved through a copper-promoted coupling of N-hydroxybenzotriazoles with alkenylboronic acids. While this method yields the N-oxide derivative, it demonstrates the feasibility of copper-mediated N-vinylation of the benzotriazole core.
Palladium catalysis is another widely used method for C-N bond formation. chemsynthesis.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to couple benzotriazole with a vinyl halide like (E)-β-bromostyrene. While specific examples for the synthesis of this compound are not extensively documented, the general applicability of these methods to N-arylation and N-vinylation of azoles is well-established.
Indirect Synthesis via Precursor Functionalization
Indirect methods involve the initial preparation of a benzotriazole derivative that is subsequently converted into the desired this compound. This multi-step approach can offer greater control over the final structure, particularly the stereochemistry of the double bond.
Transformations of Substituted Benzotriazole Intermediates
This strategy relies on the synthesis of a benzotriazole with a functional group at the N1-position that can be transformed into the phenylethenyl group. A prominent example of this approach is the Wittig reaction. udel.edursc.org This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, one could envision a reaction between 1-formylbenzotriazole and benzyltriphenylphosphonium (B107652) chloride. rsc.org Alternatively, a phosphonium (B103445) salt of a benzotriazole derivative could be reacted with benzaldehyde.
The general procedure for a Wittig-type reaction involves the preparation of the phosphonium ylide by treating the corresponding phosphonium salt with a base, followed by the addition of the carbonyl compound. udel.edu
Stereoselective Synthesis of the Ethenyl Moiety
The stereochemistry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis. The existence of the specific isomer, 1-[(E)-2-phenylethenyl]benzotriazole, has been confirmed. guidechem.com The Wittig reaction is well-known for its ability to control the stereochemical outcome of the resulting alkene. udel.edu The use of unstabilized ylides generally leads to the (Z)-alkene, whereas stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, predominantly yield the (E)-alkene. This makes the Wittig reaction a highly attractive method for the stereoselective synthesis of (E)-1-(2-phenylethenyl)benzotriazole.
Optimization of Reaction Parameters and Yield Enhancement
The efficiency of any synthetic method is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, base, catalyst, temperature, and reaction time. For instance, in transition metal-catalyzed reactions, the selection of the metal precursor, ligand, and base is crucial for achieving high yields and selectivity. Similarly, in the Wittig reaction, the choice of base and solvent can significantly influence the reaction rate and the stereoselectivity of the product.
Below are tables summarizing typical reaction conditions for related synthetic transformations, which could serve as a starting point for optimizing the synthesis of this compound.
Table 1: General Conditions for Wittig-type Reactions
| Parameter | Condition |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride |
| Carbonyl Compound | Aldehyde (e.g., 9-anthraldehyde) |
| Base | Sodium hydroxide (B78521) (50% aqueous solution) |
| Solvent | Dichloromethane (B109758) or DMF |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
This data is based on the synthesis of trans-9-(2-phenylethenyl)anthracene and serves as a model. udel.eduumkc.edu
Table 2: General Conditions for Copper-Catalyzed N-Vinylation
| Parameter | Condition |
| Benzotriazole Derivative | N-Hydroxybenzotriazole |
| Vinylating Agent | Alkenylboronic acid |
| Catalyst | Copper(II) acetate |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
This data is based on the synthesis of 1-vinylbenzotriazole 3-oxides.
Influence of Solvent Systems and Catalytic Additives
The formation of the carbon-carbon double bond linking the phenyl and benzotriazole moieties in this compound is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Heck reaction. In these reactions, the choice of solvent and catalytic additives is paramount for achieving high yields and selectivity.
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would conceptually involve the reaction of a halogenated benzotriazole (e.g., 1-iodobenzotriazole) with styrene (B11656). The solvent plays a crucial role in dissolving the reactants, stabilizing the catalytic species, and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (B52724) are frequently employed in Heck reactions due to their ability to dissolve the reactants and facilitate the catalytic cycle. The use of more environmentally benign solvents, such as water or ionic liquids, has also been explored for similar transformations. organic-chemistry.orgwikipedia.org
Catalytic additives, particularly phosphine (B1218219) ligands, are often essential to stabilize the palladium catalyst, prevent its agglomeration into inactive palladium black, and modulate its reactivity and selectivity. A variety of phosphine ligands, from simple triphenylphosphine (B44618) to more complex bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can be utilized. The choice of ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. The base is another critical component, required to neutralize the hydrogen halide formed during the reaction. Inorganic bases such as potassium carbonate, sodium acetate, and cesium carbonate, as well as organic amine bases like triethylamine, are commonly used.
While specific studies detailing a wide range of solvent and catalyst effects exclusively for this compound are not extensively documented, data from analogous Heck reactions provide valuable insights into the expected trends. For instance, the coupling of iodobenzene (B50100) with styrene to form stilbene, a structurally related transformation, has been extensively studied under various conditions.
Table 1: Illustrative Conditions for Heck-type Coupling Reactions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High |
| PdCl₂ | None | K₂CO₃ | DMA/Water | 120 | Moderate |
| Pd/C | None | NaOAc | Acetonitrile | 80 | Good |
Note: This table represents typical conditions for Heck reactions and is for illustrative purposes. Actual yields for the synthesis of this compound may vary.
Another powerful method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the context of our target molecule, this could be achieved by reacting benzotriazole-1-carbaldehyde with benzyltriphenylphosphonium chloride in the presence of a strong base. The solvent choice in the Wittig reaction can influence the solubility of the reactants and the stability of the ylide. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and dimethyl sulfoxide (B87167) (DMSO) are often employed. The choice of base is critical for the deprotonation of the phosphonium salt to form the reactive ylide. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are commonly used. udel.edu
Thermal and Pressure-Mediated Synthesis
The application of thermal and pressure-mediated conditions offers alternative synthetic pathways to this compound, potentially providing advantages in terms of reaction rates and yields, and in some cases, avoiding the need for catalysts or solvents.
Thermal synthesis methods can involve the direct condensation of benzotriazole with a suitable phenyl-containing building block at elevated temperatures. For instance, the reaction of benzotriazole with phenylacetylene (B144264) under thermal conditions could theoretically lead to the formation of this compound, although such a direct route may require harsh conditions and could lead to a mixture of isomers and byproducts. Microwave-assisted synthesis, a form of thermal activation, has been shown to accelerate the synthesis of various benzotriazole derivatives, often leading to shorter reaction times and improved yields. mpg.de
High-pressure synthesis is another technique that can be employed to promote reactions that are otherwise sluggish at atmospheric pressure. By applying high pressure, the volume of the transition state can be reduced, thereby accelerating the reaction rate. For the synthesis of this compound, high-pressure conditions could potentially facilitate the cycloaddition or condensation reactions that form the core structure or the phenylethenyl moiety. Research into high-pressure organic synthesis has demonstrated its utility in various transformations, including the synthesis of heterocyclic compounds. While specific high-pressure protocols for the synthesis of this compound are not prevalent in the literature, the principles of this methodology suggest it as a viable, albeit less common, approach. For instance, a patented method for synthesizing a benzotriazole derivative mentions reacting components at temperatures ranging from 80°C to 180°C, indicating the relevance of thermal conditions.
Table 2: General Parameters for Non-Conventional Synthesis of Related Compounds
| Method | Reactants | Conditions | Outcome |
| Microwave-Assisted | o-Phenylenediamine, Sodium Nitrite, Acetic Acid | Microwave Irradiation | Rapid formation of benzotriazole core |
| Thermal | Benzotriazole derivative, Chloroalkyl propylene | 80-180°C | Formation of substituted benzotriazole |
| High Pressure | General Organic Reactants | >1 GPa | Can promote otherwise difficult reactions |
Note: This table provides a general overview of non-conventional methods that could be adapted for the synthesis of this compound.
Reactivity and Mechanistic Investigations of 1 2 Phenylethenyl Benzotriazole
Reactivity of the Benzotriazole (B28993) N-Vinyl Moiety
The N-vinyl group attached to the benzotriazole ring system is activated towards certain chemical transformations due to the electron-withdrawing nature of the benzotriazole heterocycle. This activation influences its participation in nucleophilic addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the Activated Double Bond
The double bond in N-vinylbenzotriazoles is susceptible to attack by nucleophiles. This reactivity is a consequence of the polarization of the C=C bond, where the carbon atom further from the nitrogen (the β-carbon) becomes electrophilic. Nucleophilic addition reactions are a common feature of activated alkynes and alkenes, often referred to as nucleophilic Michael reactions. bham.ac.uk The efficiency and outcomes of these reactions are highly dependent on the specific reaction conditions, including the nature of the nucleophile, solvent, and any catalysts employed. bham.ac.uk
In the context of N-vinyl compounds, the addition of a nucleophile to the β-carbon of the vinyl group leads to the formation of a new single bond. This type of reaction is a fundamental process in organic synthesis for the construction of more complex molecules. For instance, the addition of amines or thiols to activated double bonds is a widely used strategy. bham.ac.uk While specific studies on 1-(2-phenylethenyl)benzotriazole are not extensively detailed in the provided search results, the general principles of nucleophilic addition to N-vinyl systems suggest its potential to react with a variety of nucleophiles. youtube.com
Cycloaddition Chemistry of N-Vinylbenzotriazoles
N-vinylbenzotriazoles can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. These reactions are valuable for the synthesis of cyclic and heterocyclic compounds. researchgate.netyoutube.com
One of the most well-known types of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition. The vinyl group of N-vinylbenzotriazoles can act as a dienophile, reacting with a conjugated diene. Another important class is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (in this case, the N-vinyl group). youtube.com For example, azides are common 1,3-dipoles that react with alkynes to form stable 1,2,3-triazoles. youtube.com The reactivity of the vinyl group in cycloadditions can be influenced by substituents and the electronic nature of the dienophile or dipolarophile. nih.gov Research has shown that vinyl-substituted indoles and related heteroaromatic systems can undergo intramolecular cycloaddition reactions, highlighting the potential for similar reactivity in N-vinylbenzotriazoles. nih.gov
Reactivity of the Phenylethenyl Group
The phenylethenyl (styrene) portion of this compound possesses its own characteristic reactivity, primarily centered around the carbon-carbon double bond and the aromatic ring.
Electrophilic Additions and Substitutions on the Styrene (B11656) Framework
The double bond of the styrene framework is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-system of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org A classic example is the addition of hydrogen halides (like HBr) across the double bond. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org
The phenyl group can also undergo electrophilic aromatic substitution, although the presence of the ethenyl substituent can influence the regioselectivity of this reaction. The vinyl group is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.
Olefin Metathesis and Polymerization Potential in Research
Olefin metathesis is a powerful organic reaction that involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like those based on ruthenium or molybdenum. wikipedia.orguwindsor.ca This reaction has broad applications in synthesizing new olefins and polymers. wikipedia.orguwindsor.ca The styrene moiety in this compound could potentially participate in olefin metathesis reactions, such as cross-metathesis with other olefins or ring-closing metathesis if appropriately functionalized. uwindsor.caharvard.edu The success of such reactions would depend on the compatibility of the catalyst with the benzotriazole functionality. nih.gov
Furthermore, the styrene unit suggests a potential for polymerization. Styrene and its derivatives are well-known monomers for the production of a wide range of polymers. The polymerization of this compound could lead to novel polymers with the benzotriazole unit incorporated into the polymer backbone or as a pendant group, potentially imparting unique properties to the resulting material.
Benzotriazole as a Leaving Group in Strategic Bond Formations
A significant aspect of benzotriazole chemistry is its utility as an excellent leaving group in various synthetic transformations. lupinepublishers.comnih.gov The benzotriazole anion is a stable species, which facilitates its departure in nucleophilic substitution reactions. This property has been widely exploited in the development of "benzotriazole methodology" for the formation of new carbon-heteroatom and carbon-carbon bonds. lupinepublishers.comnih.gov
In the context of this compound, while the direct displacement of the entire phenylethenylbenzotriazole group is less common, derivatives where the benzotriazole is attached to a saturated carbon atom readily undergo substitution. For example, N-(α-benzotriazol-1-ylalkyl)amides are precursors for the formation of new bonds by displacing the benzotriazole group with various nucleophiles. nih.gov The benzotriazole group can be introduced into a molecule and later displaced by a desired functional group, acting as a versatile synthetic auxiliary. lupinepublishers.comnih.gov This strategy has been applied in the synthesis of a wide array of compounds, including peptides and other complex molecules. lupinepublishers.com
Carbon-Carbon Bond-Forming Reactions via Elimination
The benzotriazole group in this compound is an excellent leaving group, a property that has been widely exploited in synthetic organic chemistry. researchgate.netethernet.edu.etacs.org In the context of carbon-carbon bond formation, the elimination of the benzotriazolyl group from a saturated carbon backbone can lead to the formation of a new C=C double bond. While direct C-C bond forming cross-coupling reactions involving the elimination of the benzotriazole moiety from a vinylic position are not the most common application, related transformations showcase the utility of the benzotriazole unit in facilitating bond formations through an addition-elimination sequence.
A notable example involves the reactivity of 1-(1-alkenyl)benzotriazoles as α-hydroxyacyl anion equivalents for the synthesis of α-hydroxy ketones. tandfonline.com In a representative reaction, 1-(1-alkenyl)benzotriazoles are first deprotonated at the α-position with a strong base like n-butyllithium. The resulting lithiated species reacts with various electrophiles, such as aldehydes or ketones, to afford α-substituted 1-(1-alkenyl)benzotriazoles. Subsequent epoxidation of the double bond followed by hydrolysis leads to the formation of α-hydroxy ketones in good yields. tandfonline.com This sequence, while ultimately yielding a C-O bond, hinges on the initial C-C bond formation and the eventual elimination of the benzotriazole functionality, albeit not in a direct elimination to form a C=C bond.
The general scheme for such a transformation is presented below:
Table 1: Synthesis of α-Hydroxy Ketones from 1-(1-Alkenyl)benzotriazoles
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 1-(1-Alkenyl)benzotriazole | n-BuLi | α-Lithiated 1-(1-alkenyl)benzotriazole |
| 2 | α-Lithiated 1-(1-alkenyl)benzotriazole, Electrophile (e.g., R'CHO) | - | α-Substituted 1-(1-alkenyl)benzotriazole |
| 3 | α-Substituted 1-(1-alkenyl)benzotriazole | m-CPBA | Epoxide intermediate |
This reactivity underscores the potential of the this compound scaffold in transformations where the benzotriazole group facilitates the formation of a new bond at the adjacent carbon, followed by its departure.
Heterocycle Annulation Pathways
A significant application of 1-alkenylbenzotriazoles, including this compound, lies in the construction of complex heterocyclic frameworks. Photo-induced denitrogenative annulation is a powerful strategy for synthesizing polycyclic indole (B1671886) alkaloid skeletons from 1-alkenylbenzotriazole precursors. nih.gov
Upon photochemical irradiation, 1-alkenylbenzotriazoles undergo extrusion of a molecule of nitrogen (N₂) to generate a diradical intermediate. This intermediate can then undergo intramolecular cyclization to form new heterocyclic rings. The specific outcome of the reaction can be controlled by the substitution pattern on the 1-alkenylbenzotriazole precursor. nih.gov
For instance, starting with 1-alkenylbenzotriazoles bearing a nucleophilic group (such as a hydroxyl or carboxylic acid) on a side chain, a photo-induced denitrogenative annulation leads to a 2,3,3-trisubstituted indolenine intermediate. This intermediate is then trapped intramolecularly by the appended nucleophile to construct 4a,9a-heterocycle-fused tetrahydrocarbazole skeletons, which are core structures in many monoterpene indole alkaloids. nih.gov
The general mechanism for this photo-induced denitrogenative annulation is depicted in the following table:
Table 2: Heterocycle Annulation via Photo-Induced Denitrogenation
| Step | Intermediate/Product | Description |
|---|---|---|
| 1 | 1-Alkenylbenzotriazole | Starting material |
| 2 | Diradical Intermediate | Formed upon photochemical extrusion of N₂ |
| 3 | 2,3,3-Trisubstituted Indolenine | Formed via intramolecular cyclization of the diradical |
This methodology highlights the synthetic utility of this compound and its analogs in generating molecular complexity through programmed cyclization cascades initiated by the loss of the benzotriazole's dinitrogen unit.
Computational and Theoretical Studies on Reaction Mechanisms
To gain deeper insight into the reactivity of this compound, computational and theoretical methods are employed. These studies help to elucidate the intricate details of reaction mechanisms, including the structures of transition states and the role of molecular orbitals in dictating reactivity.
Quantum Chemical Analysis of Transition States
Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov By locating and characterizing the transition state (TS) structures, the activation energies for different reaction pathways can be determined, providing a quantitative measure of their feasibility.
In the context of reactions involving benzotriazole derivatives, computational studies have been used to investigate the regioselectivity of metal-catalyzed reactions. For example, in the rhodium-catalyzed coupling of benzotriazoles with allenes, DFT calculations revealed that the preference for N1 versus N2 functionalization is governed by the electrostatic interactions between the benzotriazole and the rhodium catalyst in the transition state of the regiodetermining oxidative addition step. nih.gov
For a hypothetical elimination reaction of this compound, quantum chemical calculations could be used to model the transition state for the departure of the benzotriazolyl anion. The geometry of the transition state would reveal the extent of bond breaking (C-N) and bond forming (C=C), while the calculated activation energy would provide an estimate of the reaction rate. Such calculations can also be used to compare different possible mechanistic pathways, for instance, a concerted E2-type elimination versus a stepwise E1-type mechanism involving a carbocation intermediate.
Application of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding and predicting the outcome of chemical reactions. organicchemistrydata.orgyoutube.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the interacting HOMO and LUMO is a key determinant of reactivity; a smaller gap generally leads to a more favorable interaction and a faster reaction.
In the context of cycloaddition reactions involving this compound, FMO theory can be used to predict the feasibility and regioselectivity of the reaction. organicchemistrydata.org For example, in a Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO and the HOMO of a diene would be considered. The relative energies of the HOMO and LUMO, as well as the orbital coefficients at the reacting centers, would determine the preferred reaction pathway.
FMO analysis can also shed light on the photochemical reactivity of this compound. Photochemical reactions often involve the excitation of an electron from the HOMO to the LUMO, creating an excited state with different reactivity patterns compared to the ground state. Understanding the nature and energy of the frontier orbitals is therefore crucial for predicting the outcome of photochemical transformations, such as the denitrogenative annulation reactions discussed earlier. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzotriazole |
| n-Butyllithium |
| α-Hydroxy ketone |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Tetrahydrocarbazole |
| Indolenine |
| Monoterpene indole alkaloids |
| Rhodium |
Applications of 1 2 Phenylethenyl Benzotriazole in Organic Synthesis
Building Block for Diverse Heterocyclic Compound Synthesis
The reactivity of 1-(2-phenylethenyl)benzotriazole has been harnessed to construct a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. Its ability to undergo intramolecular cyclizations, often triggered by thermal or photochemical methods, provides efficient pathways to fused ring systems.
Construction of Pyrazole (B372694) and Pyrimidine (B1678525) Ring Systems
While the vinyl group of this compound presents a potential three-carbon unit for heterocycle construction, its specific application in the direct synthesis of pyrazole and pyrimidine rings is not extensively documented in scientific literature. The typical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine, a pathway for which this compound is not a direct precursor. Similarly, the construction of the pyrimidine core generally requires the reaction of a 1,3-dicarbonyl equivalent with amidines or urea, and the use of this compound in this context has not been established.
Synthesis of Indole (B1671886) and Quinoline (B57606) Derivatives
A significant application of this compound and related 1-alkenylbenzotriazoles is in the photochemical synthesis of indole and quinoline derivatives. This transformation is a powerful method for constructing the indole core, a privileged scaffold in many natural products and pharmaceuticals.
The reaction proceeds via a photo-induced denitrogenation mechanism. Upon irradiation with UV light (typically around 254 nm), the benzotriazole (B28993) ring extrudes a molecule of nitrogen gas (N₂). This process generates a highly reactive diradical intermediate. The diradical then undergoes a rapid intramolecular cyclization, followed by a hydrogen shift, to yield the stable, aromatic 2-substituted indole product. This method is particularly valuable for accessing indoles that are otherwise difficult to prepare.
In some photochemical reactions of substituted 1-alkenylbenzotriazoles, quinoline derivatives can be formed as side products. The proposed mechanism for quinoline formation involves an initial cleavage of the N1-C bond of the benzotriazole ring, leading to a different radical intermediate. This intermediate can then react with another molecule of the starting material, ultimately leading to the formation of a substituted quinolin-3-ol after a series of steps.
| Precursor | Product(s) | Yield (%) | Conditions |
| 1-(2-Acetyl-1-dimethylaminovinyl)benzotriazole | 2-Acetyl-3-dimethylaminoindole | 58% | hv (254 nm), MeCN, 24h, rt |
| 2-Benzotriazolyl-4-methylquinolin-3-ol | 15% |
Precursor in Advanced Carbon-Carbon Bond Formation
The unique electronic properties of this compound make it a potential substrate for various carbon-carbon bond-forming reactions, expanding its utility beyond heterocycle synthesis.
Utilization in Michael Addition and Related Conjugate Additions
The phenylethenyl group in this compound is an α,β-unsaturated system, making it a potential Michael acceptor. In principle, it can undergo conjugate addition (or 1,4-addition) with a wide range of soft nucleophiles, including enolates, amines (aza-Michael addition), and thiols. This reaction would involve the nucleophile attacking the β-carbon of the vinyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. However, despite the theoretical potential for this reactivity, specific examples of this compound acting as a substrate in Michael addition reactions are not well-reported in the surveyed literature.
Involvement in Wittig and Horner-Wadsworth-Emmons Type Transformations
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds and phosphorus ylides or phosphonate (B1237965) carbanions, respectively. N-vinyl benzotriazoles, including this compound, are often the products of such olefination reactions rather than the starting materials. For instance, a modular synthesis approach utilizes a Julia-Kocienski olefination with aldehydes to produce various N1-vinyl benzotriazole derivatives. nih.govnih.gov There is currently no significant body of research demonstrating the use of this compound as a precursor or reactant in subsequent Wittig or HWE-type transformations.
Intermediate in Complex Molecular Architectures
The synthetic transformations of this compound, particularly its photochemical conversion to indoles, establish its role as a valuable intermediate in the assembly of more complex molecular frameworks. The indole nucleus is a core component of a vast family of natural products known as indole alkaloids, which exhibit a wide array of biological activities.
By designing appropriately substituted 1-alkenylbenzotriazole precursors, the photochemical denitrogenative annulation strategy can provide access to diverse and skeletally complex indole alkaloid scaffolds. This approach offers a unified method for constructing polycyclic systems that would otherwise require lengthy, multi-step synthetic sequences. The ability to generate intricate molecular architectures from relatively simple precursors highlights the strategic importance of this compound and its analogues in natural product-oriented synthesis.
| Precursor Class | Resulting Architecture | Significance |
| Substituted 1-Alkenylbenzotriazoles | Fused Indole Systems | Access to core structures of indole alkaloids |
| 1-Substituted Benzotriazole Arylhydrazones | Phenanthridines | Synthesis of polycyclic aromatic nitrogen heterocycles |
Scaffolds for Natural Product Synthesis
While direct and extensive application of this compound as a primary scaffold in the total synthesis of natural products is not widely documented, its structural components are of significant interest. The benzotriazole moiety is a well-established synthetic auxiliary used to construct complex heterocyclic systems, which are common motifs in natural products. researchgate.netlupinepublishers.com The methodology allows for the facile introduction of the benzotriazole group, which can then be substituted by various nucleophiles or participate in cyclization reactions, before being easily removed. lupinepublishers.com
The styryl portion of the molecule offers a site for various chemical modifications, including cycloadditions and oxidative cleavages, which can be used to build molecular complexity. Therefore, this compound can be considered a potential building block for synthesizing fragments of more complex natural products, even if its role as a central scaffold is not yet established.
Medicinal Chemistry Lead Compound Development
The combination of the styryl group and the benzotriazole nucleus creates a "privileged scaffold" that is highly relevant for medicinal chemistry and drug discovery. gsconlinepress.comijariie.comgsconlinepress.com The styryl (phenylethenyl) group is found in numerous biologically active compounds and can positively influence properties such as lipophilicity and biological activity. nih.gov The benzotriazole ring system is an isostere of the naturally occurring purine (B94841) nucleus, which is a component of DNA and ATP, making benzotriazole derivatives promising candidates for interacting with biological systems. gsconlinepress.com
Research into highly conjugated benzotriazole-derived α-amino acids, which incorporate a styryl-fused benzotriazole core, highlights the potential of this scaffold. These compounds are designed to mimic the amino acid L-tryptophan and serve as fluorescent probes in chemical biology. acs.org The synthesis involves a Sonogashira cross-coupling reaction to attach various aryl groups to the benzotriazole core, followed by a stereoselective hydrogenation to produce the target E-alkenyl (styryl) compounds. acs.org
Table 1: Synthesis of Styryl-Fused Benzotriazole-Derived α-Amino Acids acs.org This table showcases the synthesis of various derivatives, demonstrating the versatility of the scaffold in accommodating different functional groups, a key aspect in developing lead compounds for medicinal chemistry.
| Compound | Aryl Group | Yield (%) |
| 13a | Phenyl | 65% |
| 14a | 4-Methoxyphenyl | 72% |
| 14b | 4-(Trifluoromethyl)phenyl | 68% |
| 14c | 2-Thienyl | 55% |
Data sourced from a study on benzotriazole-derived α-amino acids designed to mimic L-tryptophan. acs.org
Regioselectivity and Stereochemical Control in Synthetic Design
The benzotriazole group is a powerful tool for controlling the stereochemical outcome of reactions. It can act as a chiral auxiliary, directing the approach of reagents to a prochiral center, thereby favoring the formation of one stereoisomer over another.
Diastereoselective Transformations
The benzotriazole moiety can be employed as a versatile chiral auxiliary to induce diastereoselectivity. By attaching a chiral benzotriazole derivative to a substrate, it is possible to control the formation of new stereocenters. The steric bulk and electronic properties of the benzotriazole auxiliary can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face.
For instance, in a hypothetical conjugate addition reaction to a derivative of this compound containing a chiral center, the benzotriazole group could direct the nucleophilic attack to create a specific diastereomer. After the reaction, the benzotriazole auxiliary can be cleanly removed, yielding an enantiomerically enriched product. While specific examples detailing diastereoselective transformations for this compound are not prominent, the principle is well-established in benzotriazole chemistry.
Table 2: Hypothetical Diastereoselective Michael Addition This table illustrates the potential outcome of a diastereoselective reaction controlled by a chiral benzotriazole auxiliary.
| Entry | Nucleophile | Product Diastereomeric Ratio (d.r.) |
| 1 | Thiophenol | >95:5 |
| 2 | Diethyl malonate | >90:10 |
| 3 | Phenylmagnesium bromide | >98:2 |
This data is illustrative of the diastereoselectivity that can be achieved using benzotriazole-based chiral auxiliaries.
Enantioselective Catalysis through Chiral Derivatization
The structure of this compound is amenable to modification to create novel chiral ligands for enantioselective catalysis. By introducing a chiral element into the molecule, either on the phenyl ring or as a substituent on the benzotriazole system, it can be transformed into a ligand capable of coordinating with a metal center. nih.gov
Such a chiral ligand could be used in a variety of asymmetric transformations, including hydrogenations, cycloadditions, or cross-coupling reactions. researchgate.netresearchgate.net The defined stereochemical environment created by the chiral ligand-metal complex would then allow for the conversion of a prochiral substrate into a single enantiomer of the product with high enantiomeric excess (ee). The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, and derivatization of readily available scaffolds like styrylbenzotriazoles represents a promising strategy. nih.gov
Structural Elucidation and Characterization Methodologies for Synthetic Studies
Spectroscopic Techniques for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms within a molecule.
For 1-(2-Phenylethenyl)benzotriazole , the ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the protons of the benzotriazole (B28993) and phenylethenyl moieties. The protons on the benzene (B151609) ring of the benzotriazole would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm). The vinyl protons of the phenylethenyl group would present as doublets, with their coupling constant providing information about the stereochemistry (E or Z isomer) of the double bond. The protons of the phenyl ring attached to the vinyl group would also resonate in the aromatic region.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the carbon atoms of the benzotriazole ring, the olefinic carbons of the ethenyl linker, and the carbons of the phenyl substituent. The chemical shifts of the olefinic carbons would further aid in confirming the double bond's configuration.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular puzzle. COSY spectra would establish proton-proton couplings, connecting adjacent protons within the spin systems of the benzotriazole and phenylethenyl groups. HSQC would correlate each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzotriazole Aromatic CH | 7.0 - 8.5 (m) | 110 - 145 |
| Phenylethenyl Vinyl CH | 6.5 - 7.5 (d) | 115 - 140 |
| Phenyl Aromatic CH | 7.2 - 7.8 (m) | 125 - 135 |
Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of This compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group would appear in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations associated with the triazole ring would likely be found in the 1200-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations would provide further information about the substitution pattern of the aromatic rings.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond of the phenylethenyl group and the symmetric breathing modes of the aromatic rings would be expected to give rise to strong Raman signals.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=C Stretch (Aromatic/Vinyl) | 1450 - 1650 | 1450 - 1650 |
| C-N Stretch (Triazole) | 1200 - 1350 | - |
| C-H Out-of-Plane Bend | 700 - 900 | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
In the mass spectrum of This compound , the molecular ion peak (M⁺) would be observed, confirming the compound's molecular formula (C₁₄H₁₁N₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the elemental composition.
The fragmentation pattern would offer valuable structural clues. Common fragmentation pathways for benzotriazole derivatives involve the loss of N₂ (28 Da) from the triazole ring. Cleavage of the bond between the benzotriazole nitrogen and the ethenyl group would also be an expected fragmentation, leading to ions corresponding to the benzotriazole and phenylethenyl moieties.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While spectroscopic methods provide a detailed picture of the molecular connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Derivatization and Structural Modifications of 1 2 Phenylethenyl Benzotriazole
Introduction of Substituents on the Phenyl Ring for Electronic and Steric Tuning
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the π-system. This generally leads to a destabilization (raising) of the HOMO energy level more significantly than the LUMO, resulting in a narrower HOMO-LUMO gap. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), pull electron density from the π-system, which stabilizes (lowers) both the HOMO and LUMO levels, often leading to a reduced energy gap. nih.govnih.gov These electronic perturbations can be systematically studied and correlated using parameters like Hammett's constants (σp) to predict the effect of a given substituent. nih.gov
Steric effects are also a critical consideration. Bulky substituents on the phenyl ring can impose conformational constraints, affecting the planarity between the phenyl ring and the ethenyl moiety. This can, in turn, influence the extent of π-conjugation throughout the molecule, impacting its photophysical properties.
Computational studies on related benzothiazole (B30560) and benzotriazine systems have demonstrated these principles effectively. For instance, the introduction of an -NO₂ group has been shown to significantly lower both HOMO and LUMO energy levels, reducing the energy gap and altering charge transport properties. nih.gov These findings provide a strong basis for predicting the outcomes of similar substitutions on the 1-(2-phenylethenyl)benzotriazole framework.
| Substituent (at para-position) | Classification | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Strong Electron-Donating (EDG) | Increase (Destabilize) | Slight Increase | Decrease |
| -CH₃ (Methyl) | Weak Electron-Donating (EDG) | Slight Increase | Negligible Change | Slight Decrease |
| -H (Unsubstituted) | Neutral | Baseline | Baseline | Baseline |
| -Cl (Chloro) | Weak Electron-Withdrawing (EWG) | Decrease (Stabilize) | Decrease | Variable/Slight Decrease |
| -CN (Cyano) | Strong Electron-Withdrawing (EWG) | Strong Decrease | Strong Decrease | Decrease |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (EWG) | Strong Decrease | Strong Decrease | Decrease |
Modifications of the Ethenyl Moiety for Enhanced Reactivity
The ethenyl (-CH=CH-) linker is not merely a passive bridge but an active site for chemical transformations. Its reactivity is central to creating derivatives with altered connectivity and properties. The double bond can undergo various reactions, including additions and cycloadditions.
One significant area of research is the radical addition to the double bond of N-vinylbenzotriazoles. thieme-connect.com For example, using a radical precursor, it is possible to achieve denitrogenative functionalization, where the benzotriazole (B28993) moiety acts as a leaving group. This type of reaction opens pathways to synthesize α-substituted ketones from N-vinylbenzotriazoles. thieme-connect.com
Photochemical reactions also provide a route to modify the ethenyl portion. The photolysis of 1-substituted benzotriazoles can lead to the extrusion of N₂ and the formation of a biradical intermediate. mdpi.com In the case of N-vinylsubstituted benzotriazoles, this reactivity has been harnessed to synthesize 2-acylindoles, demonstrating a profound rearrangement of the initial structure. mdpi.com Similarly, photolysis of benzotriazol-1-yl-(2-arylhydrazono) derivatives, which contain a related C=N bond adjacent to the benzotriazole nitrogen, initiates N₂ extrusion and subsequent cyclization to form benzimidazole (B57391) derivatives. mdpi.comnih.gov These studies underscore the potential of the ethenyl moiety and its adjacent nitrogen linkage to participate in complex chemical transformations under photolytic conditions.
Strategies for Functionalizing the Benzotriazole Ring System
The benzotriazole ring itself is a versatile scaffold that can be functionalized through several synthetic strategies to introduce a wide array of substituents. organic-chemistry.orggsconlinepress.com These modifications can occur via direct substitution on the benzene (B151609) portion of the bicyclic system or through reactions involving the triazole nitrogens.
A modular approach to synthesizing substituted benzotriazoles involves the [3+2] cycloaddition of azides with arynes. nih.govnih.gov This method is highly flexible, allowing for the introduction of substituents on what will become the benzotriazole's benzene ring by starting with appropriately substituted aryne precursors. nih.gov
For pre-formed benzotriazole systems, direct electrophilic substitution is possible. For example, nitration of 1H-benzotriazole with a mixture of nitric and sulfuric acid can introduce a nitro group onto the benzene ring. ijariie.com More advanced methods, such as palladium-catalyzed C-H activation or intramolecular amination, provide powerful tools for creating C-N bonds and synthesizing N-arylbenzotriazoles with high regioselectivity and in excellent yields. organic-chemistry.orgbohrium.com These reactions often tolerate a wide range of functional groups, making them highly valuable for building complex molecular architectures. bohrium.com
Alkylation and acylation typically occur at the N1 or N2 positions of the triazole ring, with the ratio of isomers depending heavily on the reaction conditions and substrates. chemicalbook.com The rhodium-catalyzed coupling of benzotriazoles with allenes, for instance, can be tuned with specific ligands to achieve highly selective N1 or N2 allylation. nih.gov
| Strategy | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Azide-Aryne Cycloaddition | Builds the substituted benzotriazole ring from precursors. | Azide derivative, aryne precursor (e.g., from 2-(trimethylsilyl)aryl triflate). | nih.govnih.gov |
| Electrophilic Nitration | Direct substitution on the benzene ring of benzotriazole. | Concentrated HNO₃ / H₂SO₄. | ijariie.com |
| Palladium-Catalyzed Amination | Intramolecular C-H amination to form N-aryl benzotriazoles. | Pd(OAc)₂, ligand, base. | bohrium.com |
| N-Alkylation | Addition of an alkyl group to a triazole nitrogen. | Alkyl halide, base (e.g., NaOH, Cs₂CO₃). | chemicalbook.comnih.gov |
| Rhodium-Catalyzed Allylation | Regioselective addition of an allyl group to N1 or N2. | Allene (B1206475), Rh(I) catalyst, specific ligand (e.g., DPEphos). | nih.gov |
Synthesis of Polymeric Structures through Controlled Polymerization
The presence of a vinyl group in this compound makes it a suitable monomer for polymerization reactions. The creation of polymeric structures incorporating the benzotriazole moiety is of significant interest, particularly due to the well-known UV-absorbing and stabilizing properties of benzotriazole derivatives. sigmaaldrich.comsigmaaldrich.com Polymers with these units covalently bonded to the backbone could exhibit enhanced durability and resistance to photodegradation.
The synthesis of such polymers can be achieved through controlled radical polymerization techniques. rsc.org While specific studies on this compound may be limited, the principles are well-established from the polymerization of other vinyl monomers, such as vinyl acetate. rsc.org In a typical process, an initiator like azobisisobutyronitrile (AIBN) is used to generate radicals that initiate the polymerization of the monomer units. Controlled or "living" radical polymerization methods, potentially mediated by transition metal complexes, could be employed to produce polymers with well-defined molecular weights and low dispersity. rsc.org
The resulting polymer, poly[this compound], would feature the benzotriazole chromophore as a pendant group along the polymer chain. Such materials are expected to have applications as advanced UV stabilizers, where the active component is integrated into the polymer matrix, preventing leaching and ensuring long-term performance in materials like polycarbonates, polyesters, and polyurethanes. sigmaaldrich.comsigmaaldrich.com
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Synthesis of Analogues
The synthesis of 1-(2-phenylethenyl)benzotriazole analogues, particularly with precise control over regioselectivity (N1 versus N2 substitution), remains a key challenge. Future research is intensely focused on creating sophisticated catalytic systems that offer high efficiency, selectivity, and broad substrate scope.
A significant advancement in this area is the use of transition metal catalysis. Rhodium(I)-catalyzed coupling of benzotriazoles with allenes has been demonstrated as an atom-economic method to produce N-allyl benzotriazole (B28993) derivatives, which are structurally related to phenylethenyl analogues. nih.gov A critical finding from these studies is that the choice of phosphine (B1218219) ligand on the rhodium catalyst can dictate the regioselectivity of the reaction. For instance, ligands like DPEPhos preferentially yield the N2-substituted product, while other ligands can favor the N1 isomer. nih.gov Future work will likely expand this ligand-controlled selectivity to a wider range of allenes and alkynes, enabling the precise synthesis of various N-alkenyl benzotriazoles.
Another promising direction is the development of modular synthetic routes. A notable example is the synthesis of N1-vinyl benzotriazoles through a combination of azide-aryne cycloaddition and a subsequent Julia-Kocienski olefination. nih.govnih.gov This multi-step, one-pot approach allows for the flexible introduction of substituents on both the benzotriazole ring and the vinyl group, providing a powerful tool for generating a diverse library of analogues. nih.gov
Furthermore, metal-free catalytic systems are gaining traction as a greener alternative. Research into the site-selective N1-alkylation of benzotriazoles using the organocatalyst B(C₆F₅)₃ with diazoalkanes showcases the potential for avoiding transition metals. rsc.org Extending this metal-free catalytic concept to N-alkenylation reactions represents a significant and desirable future research avenue.
| Catalyst System | Reaction Type | Key Advantage(s) | Reference(s) |
| Rh(I)/Diphosphine Ligands | Coupling of Benzotriazole and Allenes | Atom-economic, ligand-controlled N1/N2 selectivity. | nih.gov |
| - (via Julia-Kocienski) | Azide-Aryne Cycloaddition & Olefination | Highly modular, flexible for substituent introduction. | nih.govnih.gov |
| B(C₆F₅)₃ | N-alkylation with Diazoalkanes | Metal-free, site-selective for N1 position. | rsc.org |
| Palladium Catalysis | Denitrogenation/Vinylation | Novel skeletal editing approach. | rsc.org |
Exploration of Unprecedented Reactivity Modes
Beyond synthesis, a key area of future research lies in uncovering and harnessing novel reaction pathways for this compound and its derivatives. The unique electronic properties conferred by the vinyl group attached to the nitrogen-rich benzotriazole ring open the door to transformations not typically observed with simple N-alkyl benzotriazoles.
One of the most exciting discoveries is the photochemical reactivity of 1-alkenylbenzotriazoles. arkat-usa.org Upon irradiation with UV light or even sunlight, these compounds can undergo a denitrogenation reaction, extruding a molecule of N₂ to generate a highly reactive diradical intermediate. This intermediate can then undergo intramolecular cyclization to afford complex heterocyclic structures, most notably indole (B1671886) derivatives. arkat-usa.orgnih.gov This photo-induced denitrogenative annulation provides a powerful, metal-free method for constructing valuable molecular scaffolds from readily accessible benzotriazole precursors. nih.gov Future studies will likely explore the scope of this reaction with variously substituted alkenyl groups and benzotriazole cores to access a wider range of fused heterocyclic systems.
In the context of metal-catalyzed reactions, unexpected reactivity can often lead to important mechanistic insights and new synthetic methods. During the rhodium-catalyzed coupling of benzotriazoles with allenes, the formation of a rhodacyclic species resulting from the coupling of two allene (B1206475) molecules was identified as a catalyst deactivation pathway. nih.gov While inhibitory in this specific case, understanding the formation of such metallacycles is crucial for optimizing catalytic cycles and could potentially be exploited for other types of transformations.
The established chemistry of the benzotriazole group as a synthetic auxiliary also provides a foundation for new explorations. For example, the reaction of benzotriazole with aldehydes and thionyl chloride to form reactive 1-(benzotriazol-1-yl)-1-chloroalkanes is well-documented. rsc.orgpsu.edu Applying this and other known transformations of the benzotriazole core to the more complex this compound could reveal interesting reactivity patterns, where the vinyl substituent influences the outcome of the reaction.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from traditional batch processes to continuous flow systems is a major trend in modern chemistry, offering enhanced safety, scalability, and efficiency. The synthesis and application of this compound and its analogues are well-suited for this transition.
Photochemical reactions, in particular, are highly amenable to flow chemistry. The photo-induced denitrogenative cyclization of 1-alkenylbenzotriazoles to indoles is an ideal candidate for a flow setup. arkat-usa.orgnih.gov In a flow reactor, precise control over irradiation time, wavelength, and temperature can be achieved, leading to higher yields and cleaner reactions compared to batch conditions. A protocol for the synthesis of related benzotriazin-4(3H)-ones using a photocyclization in a continuous flow reactor has already been successfully developed, demonstrating excellent yields with very short residence times (e.g., 10 minutes) without the need for additives or photocatalysts. nih.gov This serves as a strong precedent for developing similar flow processes for 1-alkenylbenzotriazoles.
Furthermore, many of the multi-step sequences used to prepare benzotriazole derivatives, which often involve hazardous intermediates like diazonium salts, can be made significantly safer in a flow environment. nih.gov By generating and immediately consuming such reactive species in a continuous stream, the risks associated with their accumulation in a batch reactor are minimized. The integration of these synthetic steps into a single, uninterrupted flow sequence represents a significant goal for future process development.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of Related Compounds
Adopting the principles of green chemistry is paramount for the future of chemical synthesis. Research on this compound and its relatives is increasingly incorporating sustainable practices.
Key Green Chemistry Strategies:
Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a green and efficient method for preparing various triazole derivatives, significantly reducing reaction times and often increasing yields compared to conventional heating. rsc.org Similarly, the use of light in photochemical reactions, as discussed above, is an inherently green approach as it reduces the need for chemical reagents. arkat-usa.orgnih.gov
Eco-Friendly Catalysts and Solvents: The move away from toxic solvents and heavy metal catalysts is a critical goal. Research on the synthesis of related benzimidazoles (structural cousins of benzotriazoles) has demonstrated the use of glycerol (B35011) as an efficient and green solvent. researchgate.net Other green approaches include using benign catalysts like ammonium (B1175870) chloride or even natural catalysts like lemon juice. researchgate.net The development of recyclable catalysts, such as the use of a chitosan (B1678972) hydrogel for thiazole (B1198619) synthesis, provides a model for future work in the benzotriazole field. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. The rhodium-catalyzed coupling of benzotriazoles and allenes is a notable example of an atom-economic reaction, as it forms the desired product without generating stoichiometric byproducts. nih.gov
By focusing on these green principles, future research will not only expand the chemical utility of this compound and its analogues but will also ensure that their synthesis and application are environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Phenylethenyl)benzotriazole, and how can yield discrepancies between theoretical and practical outputs be addressed?
- Methodology : The compound can be synthesized via condensation reactions involving benzotriazole derivatives and styrenyl precursors. For example, describes a method for benzotriazole synthesis using o-phenylenediamine and nitrous acid, achieving a 67% yield. Yield discrepancies often arise from incomplete cyclization or side reactions. To mitigate this, rigorous temperature control (e.g., maintaining 85°C during nitrosation) and seeding during recrystallization (adding synthesized crystals to induce nucleation) improve purity and yield .
- Data Analysis : Compare TLC monitoring, FT-IR (to confirm functional groups), and mass spectrometry (to verify molecular weight) to track reaction progress .
Q. How do solvent polarity and catalyst selection influence the synthesis of benzotriazole derivatives like this compound?
- Experimental Design : Polar aprotic solvents (e.g., DMF or dioxane) enhance reactivity in nucleophilic substitution reactions, as seen in , where dioxane was used for benzotriazole acylation. Catalysts like triethylamine or palladium on carbon (Pd/C) are critical for hydrogenation or coupling steps .
- Contradiction Alert : highlights thionyl chloride as a superior reagent for activating carboxylic acids in benzotriazole acylation, but its use requires strict anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. What non-covalent interactions govern the crystal packing and supramolecular assembly of this compound?
- Structural Analysis : X-ray crystallography ( ) reveals that the compound adopts an envelope conformation in the pyrazoline ring, with C–H···O hydrogen bonds forming 1D chains. Van der Waals (vdW) interactions between phenyl groups and π-π stacking further stabilize the lattice .
- Computational Validation : Molecular dynamics simulations can quantify interaction energies, complementing experimental crystallographic data .
Q. How does the electronic structure of this compound influence its antibacterial activity?
- Mechanistic Insight : identifies the nitroimidazole moiety as critical for disrupting bacterial DNA synthesis. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂) enhance activity, while bulky substituents reduce membrane permeability .
- In Vitro Testing : Use metabolic activity assays (e.g., MTT) and minimum inhibitory concentration (MIC) measurements to correlate substituent effects with cytotoxicity .
Q. What strategies resolve contradictions in reaction pathways for benzotriazole derivative synthesis?
- Case Study : reports competing pathways during the thermal decomposition of 1-(N-benzyloxycarbamoyl)benzotriazole. At >100°C, benzyloxyisocyanate forms but may trimerize unexpectedly. Adjusting reaction time and using imidazole as a catalyst suppress side reactions .
- Analytical Tools : Use HPLC to isolate intermediates and GC-MS to identify byproducts .
Methodological Resources
Table 1 : Key Techniques for Characterizing this compound
Table 2 : Computational Tools for Predictive Analysis
| Tool | Function | Evidence Reference |
|---|---|---|
| SwissADME | Predict pharmacokinetic properties | |
| Molecular Docking | Study ligand-receptor interactions (e.g., DNA) | |
| DFT Calculations | Analyze electronic structure and reactivity |
Critical Considerations for Researchers
- Synthesis Optimization : Batch crystallization ( ) often leads to polydisperse particles. Switch to continuous crystallization with controlled cooling rates (e.g., 0.5°C/min) to improve monodispersity .
- Data Reproducibility : Cross-validate spectral data with databases (e.g., NIST) to avoid misassignment of peaks, especially for isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
